molecular formula C15H12BrIN2OS B12637489 N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide CAS No. 920506-29-2

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide

Cat. No.: B12637489
CAS No.: 920506-29-2
M. Wt: 475.1 g/mol
InChI Key: SIAUXODRZQGRSL-UHFFFAOYSA-N
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Description

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide (CAS 920506-29-2) is a synthetic hybrid compound with a molecular formula of C 15 H 12 BrIN 2 OS and a molecular weight of 475.14 . This reagent belongs to a class of molecules designed for advanced antimicrobial research, particularly in the study of antibiotic resistance . The structure combines a 5-bromoindole moiety, a motif known for its broad-spectrum biological activity, with a 2-iodothiophene-3-carboxamide group via an ethylamide linker . Compounds featuring similar indole-carboxamide architectures conjugated to polyamine chains have demonstrated significant intrinsic antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the fungus Cryptococcus neoformans . A key research value of these compounds lies in their function as antibiotic adjuvants or potentiators. They can disrupt bacterial membranes and enhance the action of legacy antibiotics like doxycycline against challenging Gram-negative pathogens such as Pseudomonas aeruginosa , thereby helping to overcome inherent resistance mechanisms . This makes this compound a valuable tool for researchers investigating novel strategies to combat multidrug-resistant bacterial and fungal infections. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. References: 1. Products. Chemenu. https://german.chemenu.com/products/920506-29-2.html 2. Antimicrobial Indole-3-Carboxamido-Polyamine Derivatives. PMC. https://pmc.ncbi.nlm.nih.gov/articles/PMC10967822/

Properties

CAS No.

920506-29-2

Molecular Formula

C15H12BrIN2OS

Molecular Weight

475.1 g/mol

IUPAC Name

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide

InChI

InChI=1S/C15H12BrIN2OS/c16-10-1-2-13-12(7-10)9(8-19-13)3-5-18-15(20)11-4-6-21-14(11)17/h1-2,4,6-8,19H,3,5H2,(H,18,20)

InChI Key

SIAUXODRZQGRSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)C3=C(SC=C3)I

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-1H-indole

One of the first steps in synthesizing N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide is obtaining 5-bromo-1H-indole. This can be achieved through a bromination reaction of indole:

  • Reagents : Indole, bromine (Br₂), acetic acid.

  • Procedure : Indole is dissolved in acetic acid, and bromine is added dropwise under stirring at room temperature. The reaction is monitored until completion, typically yielding 5-bromo-1H-indole with high purity.

Formation of Ethylamine Derivative

Following the synthesis of 5-bromo-1H-indole, the next step involves forming the ethylamine derivative:

  • Reagents : 5-bromo-1H-indole, ethylene diamine or ethylamine.

  • Procedure : The bromoindole is reacted with ethylene diamine in a solvent such as ethanol under reflux conditions. The reaction typically requires several hours, with yields around 70% after purification.

Synthesis of Thiophene Derivative

The thiophene component can be synthesized through a cyclization reaction:

  • Reagents : 2-Iodothiophene, suitable coupling agents (e.g., palladium catalysts).

  • Procedure : The reaction between the thiophene precursor and the bromoindole derivative occurs in the presence of a palladium catalyst under inert atmosphere conditions. Yields for this step can vary but are often reported around 60%-80%.

Coupling Reaction to Form Target Compound

The final step involves coupling the indole derivative with the thiophene derivative to form this compound:

  • Reagents : The previously synthesized bromoindole and thiophene derivatives, a coupling agent (such as EDC or DCC), and a base (e.g., triethylamine).

  • Procedure : The two components are mixed in a suitable solvent (like DMF or DMSO) under controlled temperature conditions. The reaction is monitored using thin-layer chromatography (TLC), and upon completion, the product is purified via column chromatography.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Yield (%) Conditions
1 Bromination Br₂, Acetic Acid High Room Temp
2 Ethylamine Formation Ethylene Diamine ~70 Reflux
3 Cyclization Pd Catalyst 60%-80% Inert Atmosphere
4 Coupling EDC/DCC, Base Variable DMF/DMSO

The preparation of this compound involves multiple synthetic steps that require careful selection of reagents and conditions to optimize yields. Each method has its advantages and potential drawbacks depending on the desired purity and yield of the final product. Further research may focus on improving these methods or exploring alternative pathways for synthesis to enhance efficiency and reduce costs.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects, particularly in the field of cancer treatment and neuropharmacology.

1.1 Anticancer Properties
Research indicates that compounds with indole and thiophene moieties can exhibit anticancer activities. The presence of the bromo and iodo substituents in N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide enhances its reactivity, potentially leading to the development of novel anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.

1.2 Neuropharmacological Effects
Studies have suggested that indole derivatives can influence serotonin receptors, making them candidates for developing antidepressants or anxiolytics. The structure of this compound may facilitate interactions with these receptors, warranting further investigation into its psychotropic effects.

Material Science Applications

The unique electronic properties of this compound make it a subject of interest in material science, particularly in organic electronics.

2.1 Organic Photovoltaics
The compound's π-conjugated system allows for efficient light absorption and charge transport, which are critical characteristics for organic photovoltaic materials. Research has explored its incorporation into solar cells, aiming to improve their efficiency and stability.

2.2 Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, this compound is also being investigated for use in OLED technology. Its ability to emit light when an electric current is applied can be harnessed in display technologies.

Biological Studies

The biological implications of this compound extend beyond pharmacology into biochemical research.

3.1 Enzyme Inhibition Studies
Preliminary studies have indicated that this compound may act as an inhibitor for specific enzymes involved in disease pathways, such as kinases or phosphatases. This attribute is particularly valuable in drug discovery processes aimed at targeting metabolic disorders or cancers.

3.2 Cellular Mechanisms
Investigations into the cellular mechanisms affected by this compound reveal its potential role in modulating signaling pathways associated with inflammation and oxidative stress. Such properties are crucial for developing treatments for conditions like arthritis or neurodegenerative diseases.

Summary of Research Findings

A summary table of key findings related to the applications of this compound is presented below:

Application Area Key Findings References
Medicinal ChemistryPotential anticancer and neuropharmacological effects ,
Material SciencePromising candidate for organic photovoltaics and OLEDs ,
Biological StudiesPossible enzyme inhibition and modulation of inflammatory pathways ,

Mechanism of Action

The mechanism of action of N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Indole Modifications

Halogenation Patterns
  • 5-Bromoindole Derivatives :
    The 5-bromo substitution is prevalent in compounds with diverse activities, including anticancer (e.g., E20 in ) and antidepressant effects (e.g., 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine in ) . Bromine’s electronegativity and size enhance hydrophobic interactions and π-stacking with biological targets.
  • 5-Methoxyindole Derivatives :
    Compounds like 6,7-dimethoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinazolin-4-amine (11c, ) exhibit altered solubility and binding kinetics due to methoxy groups, which increase polarity compared to bromine .
Substitution at C2 and C3 Positions

Linker Variations

  • Ethyl vs. Propyl Spacers :
    Ethyl linkers (e.g., in E20, ) optimize distance between the indole and carboxamide groups for receptor binding, while propyl linkers (e.g., 2-[2-(5-Bromo-1H-indol-3-yl)-propyl]-isoindole-1,3-dione, ) may alter conformational flexibility and membrane permeability .

Carboxamide-Linked Aromatic Systems

Thiophene vs. Benzamide
  • 2-Iodothiophene-3-carboxamide :
    The iodine atom in the target compound increases lipophilicity and polarizability compared to E20’s 2-hydroxy-3-methylbenzamide (). This could enhance blood-brain barrier penetration or modulate enzyme inhibition .
  • Quinazoline-4-amine Systems :
    Compounds like 11h (N-[2-(5-bromo-1H-indol-3-yl)ethyl]-6,7-dimethoxyquinazolin-4-amine, ) feature a planar quinazoline ring, likely targeting kinase active sites through π-π interactions .
Thiazole and Coumarin Systems
  • Thiazole Derivatives :
    tert-Butyl (2-(5-bromo-1H-indol-3-yl)-1-(4-phenylthiazol-2-yl)ethyl)carbamate () incorporates a nitrogen-containing thiazole, which may engage in hydrogen bonding absent in thiophene systems .
  • Coumarin Derivatives: N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide () utilizes a coumarin scaffold, known for intercalation into DNA or inhibition of topoisomerases .

Physicochemical Properties

  • Purity and Yield : Analogs in exhibit 96–98% purity and 51–72% yields, suggesting feasible synthesis routes for the target compound .
  • Solubility : Methoxy groups (e.g., in 11c, ) improve aqueous solubility, while iodothiophene may reduce it due to increased hydrophobicity .

Q & A

Q. What are the established synthetic routes for preparing N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide?

A common approach involves coupling halogenated indole derivatives with iodothiophene carboxamide precursors. For example, analogous compounds (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) are synthesized via refluxing halogenated anilines with acid derivatives in the presence of catalysts like pyridine and p-toluenesulfonic acid . Adapting this method, the indole-ethylamine moiety can be functionalized via nucleophilic substitution or amidation, followed by iodination of the thiophene ring using iodine sources (e.g., N-iodosuccinimide) under controlled conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Essential for confirming the integration of bromine (¹H NMR: deshielding near 7.2–7.8 ppm for indole protons; ¹³C NMR: Br and I substituents cause distinct carbon shifts).
  • X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers observed in related carboxamides) and confirms molecular planarity (dihedral angles <10° between aromatic rings) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., bromine and iodine signatures) .

Q. What safety protocols are recommended for handling this compound?

  • Use flame-retardant, antistatic lab coats and chemical-resistant gloves.
  • Employ fume hoods to avoid inhalation of halogenated intermediates.
  • Prevent environmental leakage; halogenated by-products require neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in tautomeric forms observed between solution and solid-state analyses?

Crystallography often reveals lactam/keto-amine tautomers due to hydrogen-bonded dimerization (e.g., N–H⋯O interactions stabilizing the lactam form in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) . In solution, dynamic NMR or variable-temperature studies can detect tautomeric equilibria. Computational modeling (DFT) further predicts dominant tautomers based on solvent polarity and temperature .

Q. What strategies minimize by-products during the iodination of the thiophene ring?

  • Controlled Iodination : Use stoichiometric N-iodosuccinimide (NIS) in anhydrous DMF at 0–5°C to avoid over-iodination.
  • Protecting Groups : Temporarily protect the indole NH with tert-butoxycarbonyl (Boc) to prevent competing reactions.
  • Catalytic Optimization : Add Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, as demonstrated in analogous thiophene iodinations .

Q. How can computational methods validate the molecular conformation and reactivity?

  • Docking Studies : Model interactions with biological targets (e.g., kinase inhibitors) using the compound’s planar conformation, predicted via DFT calculations.
  • Hydrogen-Bond Analysis : Simulate dimerization patterns (e.g., centrosymmetric dimers via N–H⋯O bonds) to correlate with crystallographic data .
  • Reactivity Predictions : Use frontier molecular orbital (FMO) theory to identify electrophilic sites on the iodothiophene ring for further functionalization .

Q. What are the challenges in scaling up the synthesis while maintaining purity?

  • By-Product Control : Monitor reaction progress via HPLC to detect intermediates (e.g., dehalogenated by-products).
  • Purification : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization from methanol/water mixtures to isolate the product (>98% purity) .
  • Stability Testing : Assess degradation under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

Solubility discrepancies may arise from polymorphic variations. For example, crystallographic data show that planar conformations (dihedral angle ~8°) enhance π-stacking, reducing solubility in water. However, adding dimethyl sulfoxide (DMSO) as a co-solvent disrupts stacking, improving solubility. Validate via saturation shake-flask assays .

Q. Why do catalytic yields vary significantly across studies for similar reactions?

Differences in catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) and solvent systems (DMF vs. THF) impact efficiency. For instance, DMF stabilizes Pd intermediates but may decompose at high temperatures. Optimize via Design of Experiments (DoE) to identify robust conditions .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Related Compounds

ParameterN-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Dihedral Angle (°)8.3812.5
Hydrogen Bond Length (Å)N–H⋯O: 2.02N–H⋯O: 1.98
Space GroupP2₁/cP-1

Q. Table 2: Optimized Reaction Conditions for Iodination

ConditionRecommendationReference
Temperature0–5°C
SolventAnhydrous DMF
CatalystZnCl₂ (5 mol%)
Reaction Time12–16 hours

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